4-methyl-1-(4-methylbenzyl)-3-[(3-methylphenyl)sulfonyl]-6-phenyl-2(1H)-pyridinone
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Overview
Description
4-methyl-1-(4-methylbenzyl)-3-[(3-methylphenyl)sulfonyl]-6-phenyl-2(1H)-pyridinone is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-1-(4-methylbenzyl)-3-[(3-methylphenyl)sulfonyl]-6-phenyl-2(1H)-pyridinone typically involves multi-step organic reactions. The process begins with the preparation of the pyridinone core, followed by the introduction of the sulfonyl and benzyl groups. Common reagents used in these reactions include sulfonyl chlorides, benzyl halides, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-methyl-1-(4-methylbenzyl)-3-[(3-methylphenyl)sulfonyl]-6-phenyl-2(1H)-pyridinone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-methyl-1-(4-methylbenzyl)-3-[(3-methylphenyl)sulfonyl]-6-phenyl-2(1H)-pyridinone has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Researchers investigate its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 4-methyl-1-(4-methylbenzyl)-3-[(3-methylphenyl)sulfonyl]-6-phenyl-2(1H)-pyridinone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-methyl-1-(4-methylbenzyl)-3-[(3-methylphenyl)sulfonyl]-6-phenyl-2(1H)-pyridinone include other pyridinone derivatives with varying substituents on the aromatic rings.
Uniqueness
What sets this compound apart is its specific combination of functional groups and aromatic rings, which confer unique chemical and biological properties
Properties
IUPAC Name |
4-methyl-1-[(4-methylphenyl)methyl]-3-(3-methylphenyl)sulfonyl-6-phenylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO3S/c1-19-12-14-22(15-13-19)18-28-25(23-9-5-4-6-10-23)17-21(3)26(27(28)29)32(30,31)24-11-7-8-20(2)16-24/h4-17H,18H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDFUHGXFSMORQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=CC(=C(C2=O)S(=O)(=O)C3=CC=CC(=C3)C)C)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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